2-Pyridin-2-ylpropanal
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Overview
Description
2-(2-Pyridyl)propanal is an organic compound that features a pyridine ring attached to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Pyridyl)propanal can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with a suitable reagent to introduce the propanal group. Another method includes the use of Grignard reagents, where 2-pyridinecarboxaldehyde reacts with a Grignard reagent followed by oxidation to yield 2-(2-Pyridyl)propanal .
Industrial Production Methods
Industrial production of 2-(2-Pyridyl)propanal typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyridyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2-(2-Pyridyl)propanoic acid
Reduction: 2-(2-Pyridyl)propanol
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Pyridyl)propanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 2-(2-Pyridyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyridine ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Pyridyl)ethanol
- 2-(2-Pyridyl)acetic acid
- 2-(2-Pyridyl)methanol
- 2-(2-Pyridyl)ketone
Uniqueness
2-(2-Pyridyl)propanal is unique due to its specific structural features, including the presence of both an aldehyde group and a pyridine ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
162895-00-3 |
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Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2-pyridin-2-ylpropanal |
InChI |
InChI=1S/C8H9NO/c1-7(6-10)8-4-2-3-5-9-8/h2-7H,1H3 |
InChI Key |
JRVRZALNDCUKBN-UHFFFAOYSA-N |
SMILES |
CC(C=O)C1=CC=CC=N1 |
Canonical SMILES |
CC(C=O)C1=CC=CC=N1 |
Synonyms |
2-Pyridineacetaldehyde,alpha-methyl-(9CI) |
Origin of Product |
United States |
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